![molecular formula C7H12N2O3 B12551069 ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes both hydrazine and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate typically involves the condensation of ethyl acetoacetate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazone intermediate. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like hydrazine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate.
Hydrazine derivatives: Compounds with similar hydrazone functional groups.
Other hydrazone esters: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of hydrazone and ester functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-7(11)6(4-9-8)5(2)10/h4,10H,3,8H2,1-2H3/b6-5-,9-4+ |
Clave InChI |
PCKLHNYYPRNIMS-CXBDEZGUSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C)\O)/C=N/N |
SMILES canónico |
CCOC(=O)C(=C(C)O)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


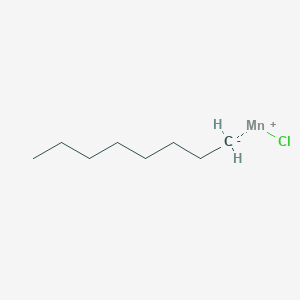
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)

![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
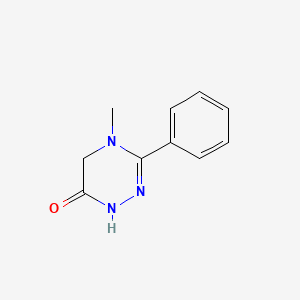
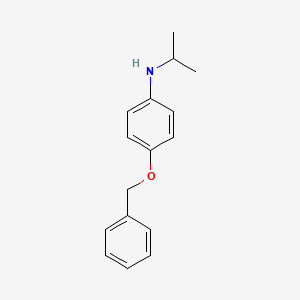
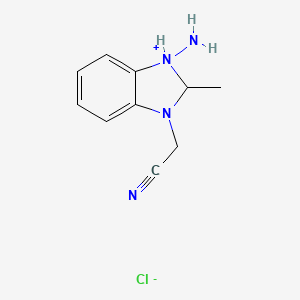
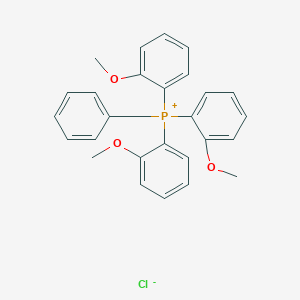
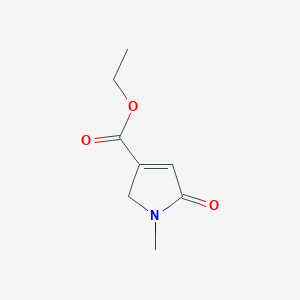
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)
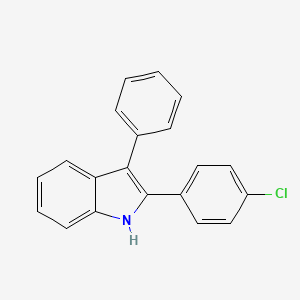


![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
